![molecular formula C12H10BrNO5 B5808036 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)
1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione, also known as BMB, is a synthetic compound that has been the focus of scientific research due to its potential as a tool for studying biological processes. BMB is a member of the family of compounds known as heterocyclic compounds, which are characterized by the presence of a ring structure containing atoms other than carbon.
Mecanismo De Acción
The mechanism of action of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione involves the covalent modification of specific amino acid residues in proteins. 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione contains a reactive group that can form a covalent bond with the side chain of cysteine residues in proteins. This covalent modification can alter the function of the protein and provide insight into its role in biological processes.
Biochemical and Physiological Effects:
1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene regulation. 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione is its specificity for cysteine residues in proteins. This allows researchers to selectively label and study specific proteins in complex biological systems. However, one limitation of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione is its potential for off-target effects, as it can react with other nucleophiles in addition to cysteine residues.
Direcciones Futuras
There are many potential future directions for research involving 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione. One area of interest is the development of new methods for labeling proteins with 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione, as well as the development of new reactive groups that can be used to selectively modify other amino acid residues in proteins. Another area of interest is the use of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione in the study of protein-protein interactions in live cells and organisms, which could provide new insights into the mechanisms of various biological processes.
Métodos De Síntesis
1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione can be synthesized using a variety of methods, but one common approach involves the reaction of 3-bromo-4-methoxybenzoic acid with N-carbethoxyphthalimide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine to yield 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione has been used extensively in scientific research as a tool for studying the mechanisms of various biological processes. One of the key applications of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione is in the study of protein-protein interactions, which are critical for many biological processes. 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione can be used to selectively label specific proteins in order to study their interactions with other proteins.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c1-18-9-3-2-7(6-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXHPVXXWGCYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Bromo-4-methoxyphenyl)carbonyl]oxy}pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
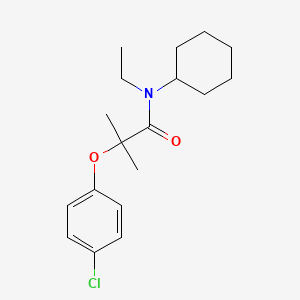
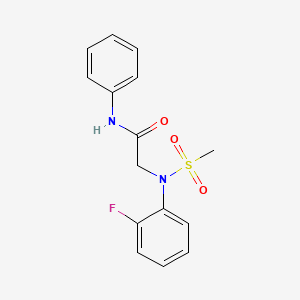

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)
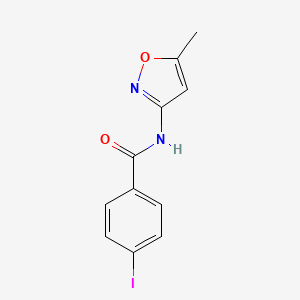

![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)

![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
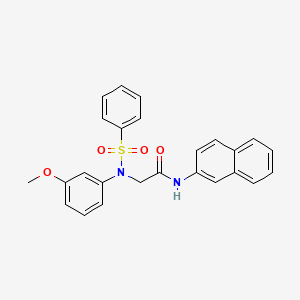
![4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5808033.png)
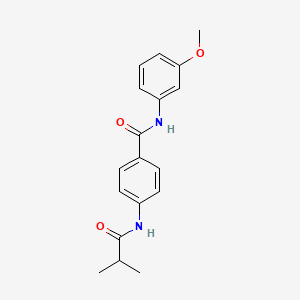
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)